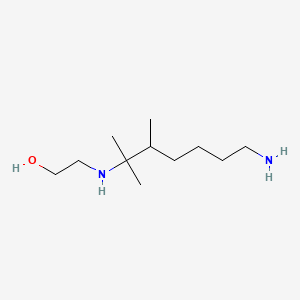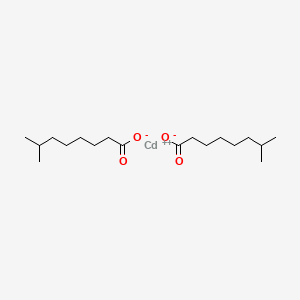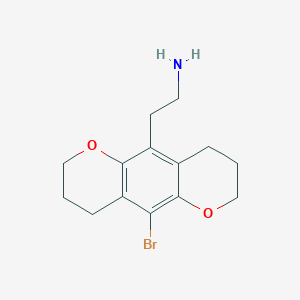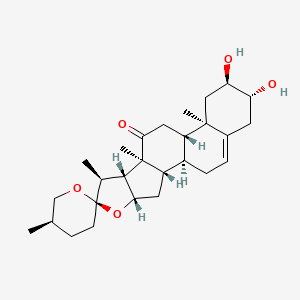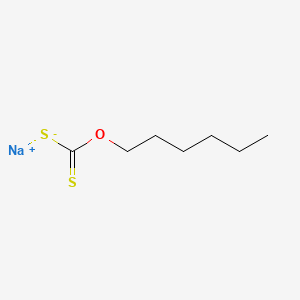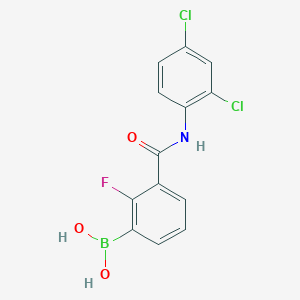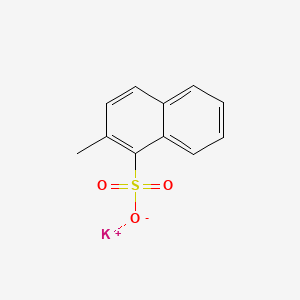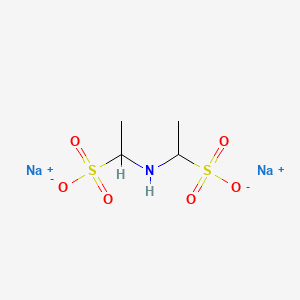
Disodium 1,1'-iminobis(ethanesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its excellent dispersing, emulsifying, solubilizing, and lubricating abilities . It is widely used in various industrial applications due to its stability and biodegradability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves the esterification of isononanoic acid with dipentaerythritol, heptanoic acid, and pentaerythritol. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol undergoes various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohol and acid components.
Substitution: New esters with different functional groups.
Applications De Recherche Scientifique
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent and emulsion stabilizer in various chemical formulations.
Biology: Employed in biological studies for its solubilizing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying abilities.
Industry: Widely used as a lubricant, plasticizer, and in the formulation of surfactants.
Mécanisme D'action
The mechanism of action of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The ester groups interact with various molecular targets, facilitating the formation of micelles and emulsions. This interaction is crucial in applications such as drug delivery and emulsification processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isononanoic acid, mixed esters with dipentaerythritol and heptanoic acid: Similar in structure but lacks pentaerythritol.
Isononanoic acid, mixed esters with dipentaerythritol and pentaerythritol: Similar but lacks heptanoic acid.
Uniqueness
The presence of both heptanoic acid and pentaerythritol in Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol provides it with unique properties such as enhanced stability and improved emulsifying abilities. This makes it more effective in applications requiring high-performance surfactants .
Propriétés
Numéro CAS |
84195-69-7 |
|---|---|
Formule moléculaire |
C4H9NNa2O6S2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
disodium;1-(1-sulfonatoethylamino)ethanesulfonate |
InChI |
InChI=1S/C4H11NO6S2.2Na/c1-3(12(6,7)8)5-4(2)13(9,10)11;;/h3-5H,1-2H3,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
PQFIJBGHHZONMM-UHFFFAOYSA-L |
SMILES canonique |
CC(NC(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


